molecular formula C14H25N3O3 B8214534 Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate

Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate

Cat. No.: B8214534
M. Wt: 283.37 g/mol
InChI Key: VQJPSLARAUSIEB-UHFFFAOYSA-N
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Description

Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate is a spirocyclic compound featuring a unique fused bicyclic system with three nitrogen atoms (triaza) and a ketone group (12-oxo). The tert-butyl ester moiety serves as a protective group, commonly used in synthetic chemistry to stabilize reactive intermediates. This compound is listed in catalogs (e.g., CymitQuimica) but has been discontinued in commercial quantities, suggesting challenges in synthesis, stability, or demand .

The spiro[5.6]dodecane framework consists of a 5-membered ring fused to a 6-membered ring via a shared spiro carbon. The placement of nitrogen atoms and the ketone group influences its physicochemical properties, including solubility, hydrogen-bonding capacity, and reactivity.

Properties

IUPAC Name

tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-4-6-14(10-17)11(18)15-7-5-8-16-14/h16H,4-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPSLARAUSIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Heteroatoms (Positions) Functional Groups CAS Number Availability
This compound Not explicitly provided 3N (2,7,11), 1O (12-oxo) Ketone, tert-butyl ester Discontinued
Tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate C₁₄H₂₅N₃O₃ 283.37 3N (1,8,11), 1O (2-oxo) Ketone, tert-butyl ester 1330764-03-8 Available
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate C₁₄H₂₆N₂O₃ 278.37 2N (2,11), 1O (8-oxa) Ether, tert-butyl ester 192658-23-4 Available
Tert-butyl 9-oxo-7,11-dioxa-2-azaspiro[5.6]dodecane-2-carboxylate C₁₀H₁₃NO 150.18 1N (2), 2O (7,11), 1O (9-oxo) Ketone, ether, tert-butyl ester 667939-97-1 Available
Key Observations:

Heteroatom Composition: The target compound and Tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate both contain three nitrogen atoms, but their positions differ (2,7,11 vs. 1,8,11). This variation may alter hydrogen-bonding patterns and intermolecular interactions, affecting crystallization and solubility .

Functional Groups :

  • All compounds include a tert-butyl ester, enhancing stability and handling during synthesis.
  • Ketone groups (12-oxo, 2-oxo, 9-oxo) influence reactivity, enabling further derivatization (e.g., nucleophilic additions).

Molecular Weight and Size :

  • Tert-butyl 9-oxo-7,11-dioxa-2-azaspiro[5.6]dodecane-2-carboxylate has a significantly smaller molecular weight (150.18 vs. ~283), likely due to fewer carbon atoms and heteroatoms .

Implications of Structural Differences

  • Hydrogen Bonding and Crystallinity: Triaza analogs (e.g., target compound) may exhibit stronger intermolecular interactions due to multiple hydrogen-bond donors/acceptors, aiding in crystal formation . This property is critical for X-ray crystallography studies, where SHELX software is commonly used for structure refinement .
  • Solubility and Bioavailability :
    Oxygen-rich analogs (e.g., 8-oxa-2,11-diazaspiro) may display improved aqueous solubility compared to nitrogen-dense variants, which could be advantageous in drug design .
  • Synthetic Accessibility : The discontinuation of the target compound contrasts with the commercial availability of analogs, suggesting synthetic challenges (e.g., regioselectivity in nitrogen placement or ketone stability).

Biological Activity

Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological effects.

  • Molecular Formula : C₁₄H₂₅N₃O₃
  • Molecular Weight : 283 g/mol
  • CAS Number : 1268334-76-4
  • Appearance : Typically presented as a crystalline solid.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications. Below are the key areas of research regarding its biological activity:

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds similar to Tert-butyl 12-oxo-2,7,11-triazaspiro[5.6]dodecane derivatives exhibit significant antimicrobial properties. For instance, Mannich bases derived from related structures have shown promising antibacterial and antifungal activities .

Case Study Example :
In a study evaluating various Mannich bases synthesized from spirocyclic compounds, several derivatives exhibited high levels of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Emerging research suggests that certain triazaspiro compounds may possess anticancer properties. The structural configuration allows for interaction with cellular pathways involved in tumor growth and proliferation.

Research Findings :
A study focusing on related triazaspiro compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may warrant further investigation as a potential anticancer agent.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be attributed to:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Disrupting the integrity of microbial membranes.
  • Modulation of Signaling Pathways : Influencing pathways related to cell growth and apoptosis.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundModeratePromisingEnzyme inhibition
Mannich Bases from Spiro CompoundsHighLowMembrane disruption
Other Triazaspiro CompoundsVariableHighApoptosis induction

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